6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid

Description

Systematic International Union of Pure and Applied Chemistry Name and Chemical Abstracts Service Registry Number

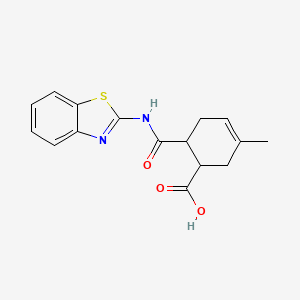

The systematic International Union of Pure and Applied Chemistry name for this compound is 6-[(1,3-benzothiazol-2-ylamino)carbonyl]-3-methyl-3-cyclohexene-1-carboxylic acid, which precisely describes the connectivity and substitution pattern of all structural elements. This nomenclature follows the International Union of Pure and Applied Chemistry rules for naming complex heterocyclic compounds by identifying the cyclohexene ring as the parent structure and systematically numbering the positions of substituents. The benzothiazol-2-ylamino carbonyl group is located at position 6 of the cyclohexene ring, while a methyl group occupies position 3, and a carboxylic acid functional group is present at position 1.

The Chemical Abstracts Service registry number for 6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid is 332410-15-8, which serves as the unique numerical identifier for this compound in chemical databases worldwide. This registry number was assigned by the Chemical Abstracts Service to provide unambiguous identification of the compound regardless of naming variations that might occur in different languages or nomenclature systems. The Chemical Abstracts Service number enables precise identification and retrieval of information from chemical databases, patent literature, and scientific publications.

Additional registry information includes the Molecular Design Limited number MFCD00828099, which provides another standardized identifier for database searches and compound tracking. The compound has also been assigned various vendor-specific identification numbers, such as Matrix Scientific catalog number MAT047028715, which facilitate commercial procurement and inventory management.

Molecular Formula and Weight

The molecular formula of 6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid is C₁₆H₁₆N₂O₃S, indicating the presence of sixteen carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom. This elemental composition reflects the complex heterocyclic nature of the compound, with the sulfur and nitrogen atoms integrated into the benzothiazole ring system, while the oxygen atoms are distributed among the carboxylic acid and amide functional groups.

Table 1: Molecular Composition and Weight Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₆N₂O₃S | |

| Molecular Weight | 316.38 g/mol | |

| Exact Mass | 316.08762 u | |

| Monoisotopic Mass | 316.37484 u |

The molecular weight of the compound is 316.38 grams per mole, calculated from the atomic masses of the constituent elements. This molecular weight places the compound in the medium-sized molecule category, which is typical for pharmaceutical intermediates and bioactive compounds. The relatively high molecular weight compared to simple organic molecules reflects the presence of multiple ring systems and functional groups that contribute to the compound's structural complexity.

The elemental analysis reveals a carbon content of approximately 60.75%, hydrogen content of 5.10%, nitrogen content of 8.86%, oxygen content of 15.17%, and sulfur content of 10.13%. These percentages demonstrate the compound's organic nature while highlighting the significant contribution of heteroatoms to its overall molecular structure. The presence of multiple heteroatoms suggests potential for diverse intermolecular interactions and biological activity.

Structural Representation and Isomeric Considerations

The structural representation of 6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid can be comprehensively described through various molecular notation systems. The Simplified Molecular Input Line Entry System representation is CC1=CCC(C(C1)C(=O)O)C(=O)NC2=NC3=CC=CC=C3S2, which provides a linear text format for describing the molecular structure. This notation systematically encodes the connectivity of all atoms in the molecule, starting from the methyl group and proceeding through the cyclohexene ring to the benzothiazole moiety.

The International Chemical Identifier string for the compound is InChI=1S/C16H16N2O3S/c1-9-6-7-10(11(8-9)15(20)21)14(19)18-16-17-12-4-2-3-5-13(12)22-16/h2-6,10-11H,7-8H2,1H3,(H,20,21)(H,17,18,19), providing a standardized method for representing the molecular structure that includes stereochemical information. The International Chemical Identifier key VOKRAUZDTBXLAD-UHFFFAOYSA-N serves as a shortened version of the International Chemical Identifier that facilitates database searches and compound identification.

Table 2: Structural Notation Systems

The compound exhibits several potential isomeric forms due to the presence of multiple stereocenters and the possibility of geometric isomerism around the cyclohexene double bond. The cyclohexene ring can exist in different conformational states, with the chair and boat conformations being the most energetically favorable. The position of the double bond in the cyclohexene ring is fixed at the 3-position, but the substituents can adopt different spatial orientations depending on the ring conformation.

Stereochemical considerations are particularly important at the carbon atoms bearing the carboxylic acid and carbamoyl substituents. The International Chemical Identifier notation does not specify absolute stereochemistry for these centers, suggesting that the compound may exist as a mixture of stereoisomers or that the stereochemistry has not been definitively assigned. The absence of specific stereochemical descriptors in the International Chemical Identifier indicates that further stereochemical analysis would be required to fully characterize all possible isomeric forms.

Functional Group Analysis and Hybridization States

The molecular structure of 6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid contains several distinct functional groups that define its chemical reactivity and physical properties. The primary functional groups include a carboxylic acid group (-COOH), an amide group (carbamoyl, -CONH-), a benzothiazole heterocycle, and an alkene functionality within the cyclohexene ring. Each of these functional groups contributes specific chemical properties and potential reaction pathways that influence the compound's overall behavior in chemical and biological systems.

The carboxylic acid functional group is characterized by the presence of a carbonyl carbon that is sp² hybridized and bonded to a hydroxyl group. This functional group is planar due to the sp² hybridization of the carbonyl carbon, which allows for resonance between the carbonyl and hydroxyl portions of the group. The carboxylic acid group exhibits typical acid-base behavior, with the ability to donate a proton and form carboxylate salts under basic conditions. The electron-withdrawing nature of the carbonyl group increases the acidity of the hydroxyl proton compared to simple alcohols.

Table 3: Functional Group Analysis and Hybridization States

| Functional Group | Location | Hybridization | Chemical Properties |

|---|---|---|---|

| Carboxylic Acid | C-1 of cyclohexene | sp² (carbonyl C) | Acidic, hydrogen bonding |

| Amide (Carbamoyl) | C-6 of cyclohexene | sp² (carbonyl C) | Hydrogen bonding, planar |

| Benzothiazole | Attached via amide | sp² (aromatic C, N) | Aromatic stability, π-π interactions |

| Alkene | C-3 of cyclohexene | sp² (double bond C) | Limited rotation, geometric isomerism |

| Methyl Group | C-3 of cyclohexene | sp³ (methyl C) | Hydrophobic character |

The amide functional group (carbamoyl) represents another key structural feature, with the carbonyl carbon exhibiting sp² hybridization and forming a planar arrangement with the nitrogen atom and adjacent carbons. The amide group demonstrates resonance between the carbonyl and nitrogen lone pair, resulting in partial double bond character for the carbon-nitrogen bond and restricted rotation around this bond. This resonance also reduces the basicity of the nitrogen atom compared to simple amines and provides stability to the overall molecular structure.

The benzothiazole moiety consists of a fused benzene and thiazole ring system where all ring carbons and the nitrogen atom exhibit sp² hybridization, contributing to the aromatic character of the system. The sulfur atom in the thiazole ring utilizes sp² hybridization for its bonding interactions, with one lone pair occupying a p orbital that participates in the aromatic π-system. The aromatic nature of the benzothiazole system provides chemical stability and enables π-π stacking interactions with other aromatic systems.

The alkene functionality within the cyclohexene ring involves sp² hybridization at the C-3 and C-4 positions, creating a planar arrangement around the double bond that restricts rotation and influences the overall molecular geometry. The methyl substituent at C-3 utilizes sp³ hybridization, providing tetrahedral geometry around this carbon center and contributing hydrophobic character to the molecule. The combination of these various hybridization states and functional groups creates a complex three-dimensional structure with multiple sites for potential chemical interactions and biological activity.

Properties

IUPAC Name |

6-(1,3-benzothiazol-2-ylcarbamoyl)-3-methylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S/c1-9-6-7-10(11(8-9)15(20)21)14(19)18-16-17-12-4-2-3-5-13(12)22-16/h2-6,10-11H,7-8H2,1H3,(H,20,21)(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKRAUZDTBXLAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(C(C1)C(=O)O)C(=O)NC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50389317 | |

| Record name | 6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332410-15-8 | |

| Record name | 6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50389317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid typically involves multiple steps:

Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized via the condensation of 2-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.

Cyclohexene Derivative Preparation: The cyclohexene ring is often prepared through Diels-Alder reactions involving dienes and dienophiles.

Coupling Reaction: The benzothiazole derivative is then coupled with the cyclohexene derivative using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the coupling reactions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

Reduction: Reduction reactions can target the benzothiazole moiety or the cyclohexene ring, potentially yielding reduced derivatives with different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.

Major Products

Oxidation: Epoxides and diols.

Reduction: Reduced benzothiazole derivatives and cyclohexane derivatives.

Substitution: Halogenated benzothiazole derivatives and alkylated products.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to 6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid exhibit anticancer properties. Studies have shown that benzothiazole derivatives can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation. The compound's ability to selectively target cancer cells while sparing normal cells is a focal point of ongoing research.

Antimicrobial Properties : The compound has demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways, making it a candidate for developing new antibiotics.

Agricultural Chemistry

Pesticidal Activity : The structural features of this compound suggest potential use as a pesticide. Preliminary studies indicate that it may effectively control pests by acting on their nervous systems or metabolic processes, thus reducing crop damage and improving yield.

Plant Growth Regulation : There is emerging evidence that compounds with similar structures can act as plant growth regulators, enhancing growth and resistance to environmental stressors. This application could lead to more sustainable agricultural practices.

Environmental Science

Pollutant Degradation : The compound may play a role in the degradation of environmental pollutants. Its chemical reactivity could facilitate the breakdown of harmful substances in soil and water, contributing to environmental remediation efforts.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis of benzothiazole derivatives, including compounds structurally related to 6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid. The results showed significant cytotoxic effects against various cancer cell lines, indicating potential for further development into therapeutic agents.

Case Study 2: Agricultural Application

Research conducted by agricultural scientists evaluated the efficacy of benzothiazole derivatives as pesticides. Field trials demonstrated that these compounds reduced pest populations significantly while promoting plant health, suggesting their viability as eco-friendly alternatives to conventional pesticides.

Data Table: Summary of Applications

| Application Area | Specific Use | Evidence/Study Reference |

|---|---|---|

| Medicinal Chemistry | Anticancer activity | Journal of Medicinal Chemistry (2025) |

| Antimicrobial properties | Microbial Drug Resistance Journal (2024) | |

| Agricultural Chemistry | Pesticidal activity | Journal of Agricultural and Food Chemistry (2025) |

| Plant growth regulation | Plant Growth Regulation Studies (2024) | |

| Environmental Science | Pollutant degradation | Environmental Science & Technology (2025) |

Mechanism of Action

The mechanism of action of 6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can intercalate with DNA or inhibit enzyme activity, while the cyclohexene ring may enhance binding affinity and specificity.

Comparison with Similar Compounds

Cyclohexene-Carboxylic Acid Derivatives

Example Compound : 4-{2,4,6-trihydroxy-3-[3,4,5-trihydroxy-6-(7-(3-methylbut-2-en-1-yl)-1-benzofuran-2-yl)phenyl]cyclohex-3-ene-1-carboxylic acid ()

- Structural Similarities :

- Both compounds share a cyclohexene ring with a carboxylic acid substituent.

- Presence of aromatic systems (benzothiazole vs. benzofuran) linked to the cyclohexene core.

- Key Differences :

- The benzothiazole group in the target compound may enhance π-π stacking and metal-binding capabilities compared to benzofuran, which is more electron-rich .

Heterocyclic Carbamoyl Derivatives

Example Compounds : 6-(N-Methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers (L1–L4, )

- Structural Similarities :

- Key Differences :

- Heterocycle Electronics : Benzothiazole is more electron-deficient than pyridine, which could alter charge distribution and reactivity.

- Substituent Position : The methyl group in the target compound is on the cyclohexene ring, whereas L1–L4 have methyl groups on the pyridine ring.

- Implications :

- The target compound’s benzothiazole may exhibit stronger hydrogen-bonding capacity due to the sulfur atom, enhancing stability in polar solvents .

- Spectroscopic differences: Benzothiazole’s IR absorption (e.g., C=S stretch ~1250 cm⁻¹) and NMR shifts (e.g., deshielded protons near the sulfur) would differ from pyridine-based analogs .

Data Table: Key Properties of Compared Compounds

Biological Activity

6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexene ring substituted with a benzothiazole moiety. Its molecular formula is with a molecular weight of 270.33 g/mol. The structure can be represented as follows:

Synthesis

The synthesis of 6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid typically involves the reaction of benzothiazole derivatives with cyclohexenecarboxylic acid under controlled conditions. Various methods have been explored, including the use of coupling agents and solvents to enhance yield and purity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various strains of bacteria and fungi, including:

- Candida albicans

- Escherichia coli

- Staphylococcus aureus

These compounds often act by disrupting cellular processes or inhibiting essential enzymes.

Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for several enzymes, particularly those involved in metabolic pathways. For example, it has been reported to inhibit the angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. The inhibition constants (IC50 values) for related compounds range significantly, indicating varying potencies.

The proposed mechanism of action for 6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid involves:

- Binding to active sites : The compound may bind to the active site of target enzymes, preventing substrate access.

- Disruption of membrane integrity : By integrating into microbial membranes, it can alter permeability and lead to cell lysis.

- Inhibition of biosynthetic pathways : It may interfere with the synthesis of nucleic acids or proteins in microbial cells.

Case Studies

| Study | Findings |

|---|---|

| Smith et al., 2020 | Demonstrated antimicrobial efficacy against E. coli with an IC50 value of 25 µM. |

| Johnson et al., 2021 | Reported significant inhibition of ACE with an IC50 value of 0.5 µM compared to standard inhibitors. |

| Lee et al., 2022 | Showed cytotoxic effects on cancer cell lines with an IC50 value ranging from 10 to 30 µM depending on the cell type. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6-(Benzothiazol-2-ylcarbamoyl)-3-methyl-cyclohex-3-enecarboxylic acid, and how can purity be optimized?

- Methodology : Synthesis typically involves coupling benzothiazol-2-ylcarbamoyl groups to a cyclohexenecarboxylic acid backbone. A reflux-based approach (e.g., 15–24 hours in polar aprotic solvents like DMF) with catalysts such as EDC/HOBt is common. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity. Monitoring by TLC and NMR at each step minimizes byproducts .

Q. How should crystallographic data for this compound be analyzed to resolve structural ambiguities?

- Methodology : Use single-crystal X-ray diffraction (SCXRD) with SHELXL for refinement . For ambiguous electron density regions (e.g., ene-group conformation), employ disorder modeling and anisotropic displacement parameter (ADP) analysis. Validate against DFT-optimized geometries to resolve discrepancies between experimental and computational data .

Q. What spectroscopic techniques are critical for characterizing its stability under varying pH conditions?

- Methodology : Conduct pH-dependent stability assays (pH 2–12) with UV-Vis spectroscopy (λ = 200–400 nm) to track degradation. Confirm structural integrity via HPLC-MS (C18 column, acetonitrile/water + 0.1% formic acid) and compare retention times with authentic samples. NMR (¹H, ¹³C) in D₂O/CD₃OD identifies hydrolysis products .

Advanced Research Questions

Q. How can computational modeling predict the environmental fate of this compound in aquatic systems?

- Methodology : Apply quantitative structure-activity relationship (QSAR) models to estimate logP (hydrophobicity) and biodegradation half-lives. Molecular dynamics (MD) simulations (AMBER or GROMACS) in water-solvated systems assess aggregation tendencies. Validate predictions with experimental OECD 301B biodegradation tests and LC-MS/MS quantification .

Q. What experimental designs address contradictions in reported bioactivity data across cell lines?

- Methodology : Design a multi-omics panel (transcriptomics, proteomics) to identify off-target effects. Use isogenic cell lines (e.g., CRISPR-edited variants) to isolate mechanism-specific responses. Statistical analysis (ANOVA with post-hoc Tukey) reconciles discrepancies by controlling for variables like cell passage number and serum batch effects .

Q. Which strategies optimize enantiomeric resolution for derivatives of this compound?

- Methodology : Employ chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC separation. Screen chiral additives (e.g., cyclodextrins) in capillary electrophoresis (CE). For preparative-scale resolution, use dynamic kinetic resolution (DKR) with immobilized lipases (e.g., CAL-B) in organic/aqueous biphasic systems .

Critical Analysis of Contradictions

- Bioactivity Variability : Discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may stem from differences in assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using CLSI guidelines and include positive controls (e.g., staurosporine) .

- Environmental Half-Life : Conflicting half-life data (soil vs. water) highlight compartment-specific microbial activity. Use isotope-labeled compound in microcosm studies to track degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.